2,4-Dichloro-3-nitroquinoline
Overview
Description
2,4-Dichloro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a nitro group at position 3 on the quinoline ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Many quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms .
Mode of Action
Quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that quinoline derivatives can have a wide range of bioactivities, such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-nitroquinoline typically involves the nitration of 2,4-dichloroquinoline. One common method includes the reaction of 2,4-dichloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of 2,4-diamino-3-nitroquinoline or 2,4-dithio-3-nitroquinoline.
Reduction: Formation of 2,4-dichloro-3-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
2,4-Dichloro-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Diaminoquinoline: Contains amino groups instead of chlorine and nitro groups, leading to different chemical and biological properties.
Uniqueness
2,4-Dichloro-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJVCHKGRUCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382862 | |
Record name | 2,4-dichloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-66-5 | |
Record name | 2,4-dichloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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